molecular formula C11H17NO4S3 B3020427 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-ethylthiophene-2-sulfonamide CAS No. 1235134-86-7

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-ethylthiophene-2-sulfonamide

Cat. No. B3020427
CAS RN: 1235134-86-7
M. Wt: 323.44
InChI Key: JBBZHYRYMFELDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-ethylthiophene-2-sulfonamide" is a sulfonamide derivative, which is a class of organic compounds known for their wide range of applications in medicinal chemistry due to their biological activities. Sulfonamides typically contain a sulfonyl amine group connected to an aromatic or heteroaromatic ring. They are commonly used in the design of drugs due to their ability to mimic the structure of natural substrates in biological systems.

Synthesis Analysis

While the specific synthesis of "this compound" is not detailed in the provided papers, a related sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS), was synthesized through the reaction of a sulfonyl chloride with an amine . This method is a common synthetic route for sulfonamides and could potentially be applied to the synthesis of the compound by using the appropriate tetrahydrothiophene and thiophene derivatives as starting materials.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be elucidated using techniques such as X-ray diffraction (XRD), as demonstrated for 4MNBS . The molecular geometry and vibrational frequencies can be calculated using Density Functional Theory (DFT) with a suitable basis set, providing insights into the stability of the molecule and the nature of its chemical bonds. For the compound of interest, similar analytical methods would be used to determine its crystalline structure and to perform computational analyses like Natural Bond Orbital (NBO) and HOMO-LUMO analysis.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For instance, N-ethyl-5-phenylisoxazolium-3-sulfonate, a related compound, undergoes hydroxide-promoted reactions to form keto ketenimine, which can further react to form stable enamine adducts . These reactions are indicative of the reactivity of the sulfonamide group and its potential to form diverse chemical species. The compound "this compound" may also undergo similar reactions, depending on its specific functional groups and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be characterized using various techniques. For example, FTIR, NMR, and thermal analysis were used to characterize 4MNBS . These methods provide information on the functional groups present, molecular conformation, and thermal stability. Additionally, photoluminescence measurements can reveal the optical properties of sulfonamide complexes, as shown in the study of complexes with N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide as a ligand . The compound of interest would likely exhibit unique physical and chemical properties that could be explored using similar analytical techniques.

properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-5-ethylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S3/c1-2-10-3-4-11(17-10)19(15,16)12-7-9-5-6-18(13,14)8-9/h3-4,9,12H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBZHYRYMFELDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.